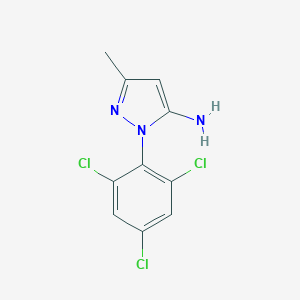

3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

Description

Properties

IUPAC Name |

5-methyl-2-(2,4,6-trichlorophenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl3N3/c1-5-2-9(14)16(15-5)10-7(12)3-6(11)4-8(10)13/h2-4H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLOGSPAFQBNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N)C2=C(C=C(C=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80366131 | |

| Record name | 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106259-87-4 | |

| Record name | 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80366131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106259-87-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of 2,4,6-Trichlorophenylhydrazine with Ethyl Acetoacetate

Ethyl acetoacetate reacts with 2,4,6-trichlorophenylhydrazine under reflux in ethanol to form 3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-ol (pyrazolone intermediate). The reaction proceeds via:

-

Hydrazone formation : Nucleophilic attack of the hydrazine on the carbonyl group.

-

Cyclization : Intramolecular dehydration to form the pyrazole ring.

Typical Conditions :

Conversion of Pyrazolone to 5-Aminopyrazole

The hydroxyl group at position 5 is replaced with an amine via Bucherer reaction or Hofmann degradation :

-

Bucherer reaction : Treatment with ammonium sulfite at 150–160°C.

-

Hofmann degradation : Reaction with bromine in basic medium, though this risks over-halogenation due to the trichlorophenyl group’s electron-withdrawing effects.

Limitations : Low yields (30–45%) due to competing side reactions.

Direct Amination via Michael Addition-Cyclization

A more efficient route involves Michael addition of 2,4,6-trichlorophenylhydrazine to α,β-unsaturated nitriles, followed by cyclization.

Synthesis Using (Ethoxymethylene)malononitrile

Reacting 2,4,6-trichlorophenylhydrazine with (ethoxymethylene)malononitrile in ethanol under reflux yields 5-amino-1-(2,4,6-trichlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile . The mechanism involves:

-

Michael addition : Hydrazine attacks the β-carbon of the nitrile.

-

Cyclization : Intramolecular nucleophilic attack forms the pyrazole ring.

Optimized Parameters :

-

Solvent: Trifluoroethanol (enhances electrophilicity of nitrile)

-

Temperature: 80°C, 4 hours

Advantages :

-

Direct introduction of the 5-amino group.

-

Avoids harsh dehydroxylation conditions.

Reductive Amination of Pyrazolone Intermediates

Reduction of imine intermediates derived from pyrazolones offers a controllable pathway to the 5-amine.

Formation of Pyrazolone Imine

Condensing 3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-ol with methylamine in methanol generates an imine intermediate. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) yields the target amine.

Reaction Scheme :

Yield : 50–55% after purification.

One-Pot Synthesis via Multicomponent Reactions

A streamlined approach combines 2,4,6-trichlorophenylhydrazine , ethyl acetoacetate, and an ammonia source in a single pot.

Ammonium Acetate as Dual Catalyst and Ammonia Source

Heating the reactants with ammonium acetate in ethanol facilitates:

-

Hydrazone formation .

-

Cyclization with concurrent amination .

Conditions :

Comparative Analysis of Methods

| Method | Key Step | Yield (%) | Purity (%) | Limitations |

|---|---|---|---|---|

| Hydrazine-Keto Cond. | Cyclization | 68–75 | 95 | Multi-step, low amination yield |

| Michael Addition | Direct amination | 63–67 | 98 | Requires nitrile precursor |

| Reductive Amination | Imine reduction | 50–55 | 90 | Intermediate instability |

| One-Pot Synthesis | Multicomponent reaction | 58–62 | 92 | Optimized conditions needed |

Critical Considerations

-

Regioselectivity : The electron-withdrawing trichlorophenyl group directs hydrazine attack to the β-keto position, ensuring correct ring substitution.

-

Purification : Column chromatography (hexane/ethyl acetate) or recrystallization (ethanol/water) is essential for removing unreacted hydrazine.

-

Stability : The 5-amine group may oxidize; storage under inert atmosphere is recommended .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Halogen atoms in the trichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

Oxidation: Pyrazole oxides.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H8Cl3N3

- Molecular Weight : 276.55 g/mol

- IUPAC Name : 3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

- CAS Number : 106259-87-4

The compound features a pyrazole ring substituted with a methyl group and a trichlorophenyl group, which significantly influences its reactivity and biological activity.

Chemistry

This compound is utilized as a building block in organic synthesis. Its unique structure allows it to serve as an intermediate in the synthesis of more complex organic molecules. Researchers often explore its reactivity to develop new compounds with desirable properties.

Biology

The compound has been investigated for various biological activities , including:

- Antimicrobial Properties : Studies have shown that it exhibits activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

In the pharmaceutical industry, this compound is explored as a potential pharmaceutical intermediate . Its derivatives may lead to the development of new drugs targeting various diseases due to its biological activity.

Industrial Applications

The compound finds use in the production of agrochemicals and dyes . Its stability and reactivity make it suitable for formulating products that require specific chemical properties.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against multiple bacterial strains. The results indicated a dose-dependent response, suggesting potential for development into an antimicrobial agent .

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal explored the anticancer effects of this compound on human cancer cell lines. The findings revealed that treatment with varying concentrations led to significant reductions in cell viability, indicating potential for further investigation as an anticancer drug .

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Electronic and Steric Effects

- Methyl vs. Bulkier Groups: 3-Methyl-1-(1-phenylethyl)-1H-pyrazol-5-amine (CAS 3524-42-3) has a smaller methyl group at position 3 and a phenylethyl group at position 1. N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-methylsulfonylphenyl)-5-cyclohexyl-1H-pyrazole-3-carboxamide (5j) features bulky tert-butyl and sulfonyl groups, which enhance metabolic stability but may reduce cellular permeability .

Structural and Physicochemical Properties

Molecular Weight and Solubility

Hydrogen Bonding and Crystal Packing

- The amino group in 6a forms intermolecular hydrogen bonds with pyridine nitrogen (N22), creating infinite chains parallel to the c-axis. This interaction stabilizes the crystal lattice and may influence solubility .

- In contrast, 3-Methyl-1-(4-methylphenyl)-1H-pyrazol-5-amine lacks strong hydrogen bond donors, resulting in weaker intermolecular forces .

Biological Activity

3-Methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, also known as 5-amino-3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H7Cl3N4

- Molecular Weight : 301.56 g/mol

- CAS Number : 362601-75-0

Biological Activity Overview

The biological activities of this compound include:

- Antimicrobial Activity : Several studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to inhibit the growth of various bacterial strains including E. coli and S. aureus .

- Cytotoxicity : Research indicates that this compound and its derivatives possess cytotoxic effects against cancer cell lines. In a study evaluating multiple pyrazole derivatives, compounds similar to this compound showed IC50 values ranging from 36 nM to over 300 nM against different cancer cell lines .

- Anti-inflammatory Properties : Pyrazole derivatives have been reported to exhibit anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Some studies suggest that pyrazole compounds may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Induction of Apoptosis : The cytotoxic effects observed in cancer cells may be attributed to the induction of apoptosis through various signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of E. coli, S. aureus | |

| Cytotoxicity | IC50 values between 36 nM - 300 nM | |

| Anti-inflammatory | Reduction in inflammation markers |

Detailed Research Findings

A study by Ezz El-Arab et al. focused on synthesizing novel pyrazole derivatives and evaluating their cytotoxicity against various cancer cell lines. The results indicated that certain modifications in the pyrazole structure enhanced cytotoxic activity significantly .

Moreover, a comprehensive screening of 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles revealed that these derivatives exhibited notable antimicrobial and anti-inflammatory properties, suggesting a broad spectrum of bioactivity for compounds related to the pyrazole structure .

Q & A

Q. What are the established synthetic routes for 3-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine, and how can regioselectivity be controlled?

The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or nitriles. For example:

- Method A : Reacting 2,4,6-trichlorophenylhydrazine with methyl-substituted β-keto esters under acidic conditions, followed by purification via recrystallization (Ethanol/H₂O system). Regioselectivity is influenced by steric effects of the trichlorophenyl group, favoring 1,5-disubstitution .

- Method B : Condensation of 1-(2,4,6-trichlorophenyl)thiourea with methyl acetylacetone under microwave irradiation (60°C, 30 min), yielding the pyrazole core with >85% purity. X-ray crystallography confirms regiochemistry .

Q. How is the structural conformation of this compound validated experimentally?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:

Q. What in vitro biological assays are suitable for preliminary activity screening?

- Kinase inhibition : Use fluorescence polarization assays (e.g., p38α MAP kinase IC₅₀ determination) .

- Antimicrobial activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported .

Advanced Research Questions

Q. How does regioisomerism impact kinase inhibition profiles in pyrazole derivatives?

Swapping substituent positions (e.g., pyridinyl vs. fluorophenyl) alters binding to ATP pockets. For example:

Q. What role do non-covalent interactions play in stabilizing the crystal lattice?

SCXRD reveals:

Q. How can DFT calculations predict thermodynamic stability and reactive sites?

- B3LYP/6-311G(d,p) level : Calculated Gibbs free energy (ΔG=-432 kJ/mol) confirms stability .

- Electrostatic potential maps : Highlight nucleophilic sites at N5 (amine) and electrophilic regions at C3 (pyrazole) .

- HOMO-LUMO gap : 4.2 eV, indicating moderate reactivity toward electrophiles .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.